molecular formula C15H22O8 B12047269 Bartsioside

Bartsioside

Cat. No.: B12047269
M. Wt: 330.33 g/mol
InChI Key: FCHJZJFIDNMNBS-CLBXSRGTSA-N
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Description

Bartsioside is a naturally occurring iridoid glucoside, a class of monoterpenes. It is primarily extracted from the plant Cistanche deserticola.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bartsioside can be synthesized from acyclic diphosphate precursors, often involving one or more ring closures. The synthetic plan includes photochemical cycloaddition reactions followed by methanolysis and oxidation steps .

Industrial Production Methods

The industrial production of this compound typically involves extraction from natural sources such as Cistanche deserticola. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bartsioside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major product formed from the oxidation of this compound is aucubin.

Mechanism of Action

Bartsioside primarily targets the Cyclooxygenase-2 (COX-2) enzyme, which is involved in the conversion of arachidonic acid into inflammatory prostaglandins. By inhibiting the activity of COX-2, this compound exerts its anti-inflammatory effects .

Properties

Molecular Formula

C15H22O8

Molecular Weight

330.33 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9-,10+,11-,12+,13-,14+,15+/m1/s1

InChI Key

FCHJZJFIDNMNBS-CLBXSRGTSA-N

Isomeric SMILES

C1C=C([C@@H]2[C@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO

Canonical SMILES

C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO

Origin of Product

United States

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